molecular formula C14H23ClN2O2 B15344208 2-(Diethylamino)ethyl benzylcarbamate hydrochloride CAS No. 101491-49-0

2-(Diethylamino)ethyl benzylcarbamate hydrochloride

Cat. No.: B15344208
CAS No.: 101491-49-0
M. Wt: 286.80 g/mol
InChI Key: GLCDWBIJMJMHRV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl benzylcarbamate hydrochloride is a chemical compound with the molecular formula C14H22N2O2·HCl. It is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a diethylamino group, an ethyl chain, and a benzylcarbamate moiety, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl benzylcarbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(diethylamino)ethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: Benzyl alcohol and 2-(diethylamino)ethanol.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl benzylcarbamate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the preparation of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbamate moiety can form stable interactions with target proteins. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethyl benzylcarbamate hydrochloride
  • 2-(Diethylamino)ethyl methacrylate

Uniqueness

2-(Diethylamino)ethyl benzylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

CAS No.

101491-49-0

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

2-(benzylcarbamoyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)10-11-18-14(17)15-12-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H

InChI Key

GLCDWBIJMJMHRV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NCC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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